Methyl 4-bromo-1H-imidazole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-1H-imidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKFOCSHGUXYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622843-37-1 | |
| Record name | Methyl 4-bromo-1H-imidazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-bromo-1H-imidazole-2-carboxylate chemical structure and properties
An In-Depth Technical Guide to Methyl 4-bromo-1H-imidazole-2-carboxylate: Synthesis, Characterization, and Application in Modern Drug Discovery
Foreword: The Imidazole Nucleus as a Privileged Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, lauded as a "privileged structure" for its prevalence in a multitude of biologically active compounds, including the essential amino acid histidine and numerous pharmaceuticals.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal scaffold for designing novel therapeutic agents. Within this class, functionalized imidazoles serve as versatile building blocks, enabling the exploration of diverse chemical space. This compound is a prime example of such a scaffold, offering multiple reaction sites for synthetic elaboration. This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic application in the development of complex molecules.
Core Molecular Profile: Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the C4 position and a methyl ester at the C2 position. This arrangement of functional groups provides a unique combination of reactivity and structural features for synthetic chemists.
Chemical Structure:
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 1622843-37-1
-
Molecular Formula: C₅H₅BrN₂O₂
-
Molecular Weight: 205.01 g/mol
Physicochemical Data Summary
Direct experimental data for this specific molecule is sparse in peer-reviewed literature. The following table includes known data and predicted values based on its structure and data from its close analog, methyl 4-bromo-1-methyl -1H-imidazole-2-carboxylate (CAS 864076-05-1), which is expected to have similar properties.
| Property | Value | Source / Comment |
| Physical Form | Solid | |
| Boiling Point | 327.0 ± 34.0 °C at 760 mmHg | (Predicted) |
| Melting Point | Not reported in surveyed literature | - |
| Molecular Weight | 219.04 g/mol | [2] (for N-methyl analog) |
| XLogP3 | 1.2 | [2] (Computed for N-methyl analog) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and chlorinated solvents. Limited solubility in water. | Inferred from structure |
| Storage | 4°C, under inert atmosphere |
Synthesis and Purification: A Strategic Approach
Proposed Synthetic Pathway
The synthesis hinges on the electrophilic substitution of a bromine atom onto the electron-rich imidazole ring. The C4/C5 positions of the imidazole ring are most susceptible to electrophilic attack. The ester group at C2 is an electron-withdrawing group, which deactivates the ring, but the C4/C5 positions remain the most reactive sites for halogenation. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation, as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, often minimizing over-bromination.
Experimental Protocol: Representative Methodology
This protocol is a representative procedure based on the bromination of similar imidazole derivatives.[3]
Materials:
-
Methyl 1H-imidazole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyl 1H-imidazole-2-carboxylate (1.0 eq). Dissolve it in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, pour the reaction mixture into water. Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Spectroscopic Characterization: A Guide for Structure Elucidation
Confirming the structure and purity of the synthesized product is paramount. The following are the expected spectroscopic signatures for this compound.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)
-
~13.5-14.5 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the imidazole ring. Its broadness is due to quadrupole broadening and exchange.
-
~7.8-8.0 ppm (singlet, 1H): This singlet is attributed to the C5-H proton on the imidazole ring.[4][5]
-
~3.8-3.9 ppm (singlet, 3H): This sharp singlet corresponds to the three protons of the methyl ester (-OCH₃) group.[6]
Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
-
~160 ppm: Carbonyl carbon (C=O) of the ester.
-
~140 ppm: C2 carbon, attached to two nitrogen atoms and the ester group.
-
~125 ppm: C5 carbon, the CH of the imidazole ring.
-
~115 ppm: C4 carbon, bearing the bromine atom. The chemical shift is significantly influenced by the halogen.
-
~52 ppm: Methyl carbon (-OCH₃) of the ester.
Expected Infrared (IR) Spectrum
-
3100-3300 cm⁻¹ (broad): N-H stretching vibration.
-
~1720-1740 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.
-
~550-650 cm⁻¹: C-Br stretching vibration.
Expected Mass Spectrum (ESI+)
-
Expected m/z: 204.96 [M+H]⁺ and 206.96 [M+H]⁺ in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[7]
Reactivity and Strategic Applications in Synthesis
This compound is a trifunctional molecule, presenting opportunities for derivatization at the ring nitrogen, the C4-bromo position, and the C2-ester.
A. N-Alkylation: Navigating Regioselectivity
The N-H proton is acidic and can be readily deprotonated with a base to form an imidazolate anion. Subsequent reaction with an electrophile (e.g., an alkyl halide) yields N-alkylated products. A key challenge with unsymmetrical imidazoles is regioselectivity, as alkylation can occur at either N1 or N3.
Causality of Regioselectivity:
-
Electronic Effects: The electron-withdrawing nature of both the C2-ester and the C4-bromo group deactivates the adjacent N3 nitrogen, making the distal N1 nitrogen more nucleophilic. Therefore, alkylation is generally favored at the N1 position.[8]
-
Steric Effects: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen, which is typically N1.
B. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The C-Br bond at the C4 position is a versatile handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is one of the most powerful and widely used reactions in modern drug discovery.[9][10]
Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the imidazole.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
This reaction allows for the direct connection of the imidazole core to a vast array of aryl and heteroaryl groups, which is a common strategy for exploring structure-activity relationships (SAR) in drug development.
Self-Validating Protocol: Mitigating Debromination A common side reaction in Suzuki couplings of bromo-heterocycles is hydro-debromination, where the bromine atom is replaced by hydrogen.[11] To ensure a trustworthy and self-validating protocol, conditions must be chosen to minimize this pathway.
-
Choice of Base: Use of milder inorganic bases like K₂CO₃ or K₃PO₄ is often preferred over strong hydroxide bases.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst is critical and can significantly influence the relative rates of cross-coupling versus debromination.
-
Solvent System: Anhydrous conditions or carefully controlled amounts of water are often necessary.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended.
References
-
Sigma-Aldrich. This compound | 1622843-37-1.
- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Journal of Molecular Structure.
- 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online.
- 1H-IMIDAZOLE-2-CARBOXYLIC ACID METHYL ESTER(17334-09-7) 1H NMR. ChemicalBook.
-
Sigma-Aldrich. This compound | 1622843-37-1.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and deriv
- BenchChem.
-
PubChem. methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C6H7BrN2O2 | CID 53302209.
- ChemicalBook. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis.
- PubChemLite.
- Convenient synthesis of polybromin
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Synthesis of 4-Methylimidazole-2-Carboxylic Acid.
- Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Deriv
- Halogen activation and radical cycling initiated by imidazole-2-carboxaldehyde photochemistry.
- ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry.
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Drug Delivery and Therapeutics.
- Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives.
- BenchChem. Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry.
- Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen.
- 2-METHYLIMIDAZOLE.
- A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research.
-
Ambeed. 1622843-37-1 | this compound.
- Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry.
- Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evalu
- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- (PDF) Halogen activation and radical cycling initiated by imidazole-2-carboxaldehyde photochemistry.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
- Suzuki Coupling. Organic Chemistry Portal.
- EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
- Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. Organic & Biomolecular Chemistry.
- N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Journal of the Chilean Chemical Society.
- Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Metallofizika i Noveishie Tekhnologii.
- Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- N-alkylation of imidazole by alkaline carbons.
- Functionalization of imidazole N-oxide: a recent discovery in organic transform
- Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Molecules.
- BenchChem. preventing debromination in Suzuki coupling of bromo-imidazoles.
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Substituted imidazole derivatives and their preparation and use - EP 0310745 A2.
- Examples of approved drugs where Suzuki–Miyaura coupling is employed to...
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules.
Sources
- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C6H7BrN2O2 | CID 53302209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H-IMIDAZOLE-2-CARBOXYLIC ACID METHYL ESTER(17334-09-7) 1H NMR spectrum [chemicalbook.com]
- 7. PubChemLite - Methyl 4-bromo-1-methyl-1h-imidazole-2-carboxylate (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
4-bromo-1H-imidazole-2-carboxylic acid methyl ester molecular weight
An In-Depth Technical Guide to 4-Bromo-1H-imidazole-2-carboxylic acid methyl ester
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 4-bromo-1H-imidazole-2-carboxylic acid methyl ester. It moves beyond a simple data summary to provide in-depth insights into its synthesis, characterization, handling, and strategic application as a versatile building block in modern chemical and pharmaceutical research.
Strategic Overview: The Imidazole Core in Modern Chemistry
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it a privileged scaffold in drug design.[2][3] The compound 4-bromo-1H-imidazole-2-carboxylic acid methyl ester is a particularly valuable derivative, strategically functionalized to serve as a versatile intermediate. The bromine atom provides a reactive handle for cross-coupling reactions, the methyl ester can be readily converted to amides or other functional groups, and the unprotected ring nitrogen allows for further derivatization, making it a powerful tool for building molecular complexity.[4]
Core Compound Identity and Physicochemical Properties
Accurate identification is the foundation of reproducible science. The key identifiers and properties for this compound are summarized below.
Molecular Structure
The structure features a five-membered imidazole ring substituted at the C2 position with a methyl carboxylate group and at the C4 position with a bromine atom. The nitrogen at the N1 position is protonated.
Caption: Molecular Structure of the title compound.
Key Identification Data
| Identifier | Value | Source |
| IUPAC Name | methyl 4-bromo-1H-imidazole-2-carboxylate | [5] |
| CAS Number | 1622843-37-1 | [5] |
| Molecular Formula | C₅H₅BrN₂O₂ | [5] |
| Molecular Weight | 205.01 g/mol | (Calculated) |
| InChI Key | KGKFOCSHGUXYLA-UHFFFAOYSA-N | [5] |
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | [5] |
| Boiling Point | 327.0 ± 34.0 °C at 760 mmHg | [5] |
| Storage Temperature | 4 °C | [5] |
Synthesis and Purification Workflow
The synthesis of 4-bromo-1H-imidazole-2-carboxylic acid methyl ester is most logically achieved via a two-step process starting from the commercially available 4-bromo-1H-imidazole. This strategy involves an initial carboxylation followed by esterification.
Sources
Methyl 4-bromo-1H-imidazole-2-carboxylate vs methyl 4-bromo-1-methylimidazole-2-carboxylate
This guide provides a technical analysis of Methyl 4-bromo-1H-imidazole-2-carboxylate (Compound A) versus its N-methylated analog, Methyl 4-bromo-1-methylimidazole-2-carboxylate (Compound B). It is designed for medicinal chemists requiring precise control over regiochemistry and synthetic utility in drug discovery campaigns.
Executive Summary: The Structural Lock
The fundamental distinction between these two building blocks is tautomeric fluidity versus regiochemical fixation .
-
Compound A (NH-Core): Exists as a tautomeric mixture. In solution, the bromine atom rapidly shifts between the C4 and C5 positions (4-bromo
5-bromo). This ambiguity complicates structure-activity relationship (SAR) studies and can lead to inseparable regioisomeric mixtures during subsequent alkylations. -
Compound B (N-Me Core): The
-methyl group "locks" the structure. The bromine is fixed at the C4 position, distinct from the C5 proton. This orthogonality allows for precise, regioselective functionalization (e.g., C-H activation at C5 vs. metal-halogen exchange at C4).
Physicochemical Profile
| Feature | This compound | Methyl 4-bromo-1-methylimidazole-2-carboxylate |
| CAS Number | 1260753-02-3 (Acid: 55266-31-5) | 864076-05-1 |
| Molecular Weight | ~205.01 g/mol | 219.04 g/mol |
| H-Bond Donors | 1 (NH) | 0 |
| H-Bond Acceptors | 3 (N3, C=O, O-Me) | 3 |
| LogP (Calc) | ~0.9 (Moderate Polarity) | ~1.2 (Higher Lipophilicity) |
| pKa (Imidazole NH) | ~8.5 (Acidic due to EWG ester/Br) | N/A (Quaternary-like stability) |
| Solubility | DMSO, MeOH (Poor in DCM) | DCM, EtOAc, DMSO (Good organic solubility) |
| Key Reactivity | Nucleophilic substitution at NH | Metal-Halogen Exchange (C4), C-H Activation (C5) |
Synthetic Pathways & Regiocontrol
A common pitfall in synthesizing the N-methyl analog (Compound B) is the direct methylation of the NH-precursor (Compound A). This route typically yields a mixture of 1,4- and 1,5-isomers that are difficult to separate.
The Superior Route: The most robust synthesis involves establishing the N-methyl core before halogenation. Electrophilic bromination of 1-methylimidazole-2-carboxylate proceeds with high regioselectivity to the C4 position due to the directing effect of the N-methyl group and the electron-withdrawing ester.
Pathway Visualization
Figure 1: Divergent synthetic pathways. Direct methylation of the bromo-imidazole (Red path) leads to regioisomeric mixtures. Direct bromination of the N-methyl scaffold (Green path) ensures regiochemical purity.
Reactivity Profile & Applications
A. Metal-Halogen Exchange (Lithiation)[5]
-
Compound B (N-Me): Highly suitable for Lithium-Halogen exchange. Treatment with
-PrMgCl or -BuLi at -78°C selectively generates the C4-anion. The ester group at C2 generally requires low temperatures to avoid nucleophilic attack, but the C4-lithio species can be trapped with aldehydes, ketones, or borates. -
Compound A (NH): Requires 2 equivalents of base (one to deprotonate NH, one for Br exchange) or prior protection (e.g., SEM, Boc). The dianion is less stable and prone to polymerization.
B. Palladium-Catalyzed Couplings (Suzuki/Stille)
Both compounds serve as excellent electrophiles for Pd-catalyzed cross-couplings.
-
Protocol Note: For Compound A, the free NH can poison Pd catalysts or lead to N-arylation side reactions. It is standard practice to protect the NH or use the N-methyl analog (Compound B) for cleaner Suzuki-Miyaura couplings.
C. C-H Activation
-
Compound B: The C5-H position is electronically distinct and sterically accessible. It allows for "late-stage functionalization" via Pd-catalyzed C-H arylation, enabling the rapid synthesis of 1,2,4,5-tetrasubstituted imidazoles.
Experimental Protocol: Regioselective Synthesis of Compound B
Objective: Synthesis of Methyl 4-bromo-1-methylimidazole-2-carboxylate via bromination. Scale: 10 mmol basis.
-
Preparation: Dissolve Methyl 1-methylimidazole-2-carboxylate (1.40 g, 10 mmol) in anhydrous DMF (15 mL).
-
Bromination: Add N-Bromosuccinimide (NBS) (1.96 g, 11 mmol, 1.1 equiv) portion-wise at 0°C to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor via LC-MS (Target Mass: ~219/221 amu).
-
Workup:
-
Dilute with EtOAc (100 mL).
-
Wash with water (3 x 30 mL) to remove DMF and succinimide by-products.
-
Wash with saturated NaHCO₃ to neutralize any HBr generated.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Yield Expectation: 60–75%.
-
Identification: 1H NMR (CDCl3) should show a singlet for the ester methyl (~3.9 ppm), a singlet for N-methyl (~4.0 ppm), and a single aromatic proton at C5 (~7.1 ppm).
-
References
-
Regioselectivity in Imidazole Alkylation
- Title: 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde synthesis (Analogous chemistry).
-
Compound Data & Safety
-
Lithium-Halogen Exchange Mechanics
- Title: The Mechanism of Lithium-Halogen Exchange.
- Source: Macmillan Group Meeting, Princeton University.
-
URL:[Link]
Sources
- 1. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C6H7BrN2O2 | CID 53302209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Methyl 4-bromo-1-methyl-1h-imidazole-2-carboxylate (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. americanelements.com [americanelements.com]
Methodological & Application
Synthesis of methyl 4-bromo-1H-imidazole-2-carboxylate from methyl imidazole-2-carboxylate
Abstract
This application note details the protocol for the regioselective monobromination of methyl 1H-imidazole-2-carboxylate to synthesize methyl 4-bromo-1H-imidazole-2-carboxylate. This scaffold is a critical intermediate in the development of kinase inhibitors and other bioactive small molecules. The method utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent, offering a balance between reactivity and selectivity to minimize the formation of the 4,5-dibromo byproduct.
Introduction & Retrosynthetic Strategy
The imidazole ring is a ubiquitous pharmacophore. Functionalization at the C4/C5 position while maintaining the C2-ester functionality allows for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to build complex libraries.
Chemical Challenges
-
Regioselectivity: The C2 position is blocked by the carboxylate ester. In 1H-imidazoles, the C4 and C5 positions are tautomerically equivalent. The ester group is electron-withdrawing, deactivating the ring toward electrophilic aromatic substitution (EAS), requiring an active brominating agent.
-
Over-bromination: The introduction of the first bromine atom further deactivates the ring; however, excess reagent or elevated temperatures can lead to the 4,5-dibromo species.
-
N-Bromination: A potential side reaction involves the bromination of the acidic pyrrole-like nitrogen, though this is usually reversible or rearranges to the C-bromo product.
Reaction Scheme
The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism using NBS.
Figure 1: Reaction pathway for the monobromination of the imidazole core.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Methyl 1H-imidazole-2-carboxylate | 126.11 | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Brominating Agent |
| Acetonitrile (MeCN) | 41.05 | - | Solvent (0.2 M) |
| Sodium Thiosulfate (aq) | - | - | Quenching Agent |
Step-by-Step Methodology
1. Reaction Setup
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with Methyl 1H-imidazole-2-carboxylate (1.0 eq).
-
Add anhydrous Acetonitrile (MeCN) to obtain a concentration of approximately 0.2 M (e.g., 5 mL per 1 mmol of substrate).
-
Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.
-
-
Cool the solution to 0°C using an ice/water bath.
2. Bromination
-
Add NBS (1.05 eq) portion-wise over 15–20 minutes.
-
Critical: Do not add NBS all at once. The exotherm can promote dibromination.
-
-
Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and warm to Room Temperature (RT).
-
Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Target: Disappearance of SM (
) and appearance of product ( ).
-
3. Workup & Purification[4][9]
-
Quench: Once complete, dilute the mixture with EtOAc and add 10% aqueous
(Sodium Thiosulfate) to quench unreacted bromine species (indicated by the fading of any orange/yellow color). -
Extraction: Separate phases. Extract the aqueous layer 2x with EtOAc.
-
Wash: Combine organic layers and wash with water (to remove succinimide) followed by brine.
-
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude solid is often sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0
5% MeOH in DCM) or recrystallize from EtOAc/Hexanes.
Analytical Validation
Expected Data
-
Physical State: Off-white to pale yellow solid.
-
LC-MS (ESI+):
205.0/207.0 . The 1:1 isotopic pattern confirms the presence of one bromine atom. -
1H NMR (DMSO-
, 400 MHz):- 13.5 ppm (br s, 1H, NH ) - Broad signal due to exchange.
- 7.45 ppm (s, 1H, CH -imidazole) - Diagnostic singlet.
-
3.85 ppm (s, 3H, OCH
).
Tautomerism Note
The product exists as a tautomer. In solution (NMR), the proton rapidly exchanges between N1 and N3, making the C4 and C5 positions equivalent on the NMR timescale. It is formally designated as 4(5)-bromo .
Process Workflow & Troubleshooting
Figure 2: Operational workflow for reaction monitoring and decision making.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Dibromo impurity (>10%) | Excess NBS or Temperature too high. | Strictly control temperature at 0°C. Add NBS slower. |
| Reaction Stalled | Deactivated ring kinetics. | Allow reaction to run overnight at RT. Do not heat above 40°C. |
| Low Yield | Product lost in aqueous phase. | The product is moderately polar. Salt the aqueous layer (NaCl) during extraction or use DCM/iPrOH (3:1) for extraction.[1][4][5] |
Safety & Handling (MSDS Summary)
-
This compound: Irritant (Skin/Eye/Respiratory). Handle in a fume hood.
-
NBS: Corrosive, causes skin burns. Store in a refrigerator; degrades upon light exposure.
-
Acetonitrile: Flammable, toxic by inhalation.
References
-
Product Identification: PubChem CID 71721157.[10] this compound. National Center for Biotechnology Information. Link
-
Synthetic Methodology (General Imidazole Bromination)
-
CAS Registry: CAS No. 1622843-37-1.[6][10][11][12][13] Sigma-Aldrich Product Detail. Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Hell-Volhard-Zelinsky Reaction | Ambeed [ambeed.com]
- 3. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2022070068A1 - Dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 6. methyl 5-bromo-1H-imidazole-2-carboxylate | CymitQuimica [cymitquimica.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. US3354173A - Imidazole carboxylates - Google Patents [patents.google.com]
- 9. WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 10. 1622843-37-1 | this compound | Bromides | Ambeed.com [ambeed.com]
- 11. 1260753-02-3|4-Bromo-1H-imidazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 12. This compound | 1622843-37-1 [sigmaaldrich.com]
- 13. Methyl 5-bromo-1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromoimidazoles
Topic: Precision Functionalization: Palladium-Catalyzed Cross-Coupling of 4-Bromoimidazoles Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
The imidazole ring is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in drugs ranging from anti-emetics (Ondansetron) to antihypertensives (Losartan). However, the functionalization of the 4-position presents a distinct synthetic challenge compared to the more acidic C2 or C5 positions.
While C2 and C5 are amenable to direct C-H activation or lithiation, the C4-position typically requires pre-functionalization (e.g., bromination) followed by transition-metal catalysis. This guide details the optimized protocols for Palladium-catalyzed cross-coupling of 4-bromoimidazoles, addressing the critical hurdles of catalyst poisoning, protodebromination, and tautomeric ambiguity.
Strategic Considerations: The Science of Reactivity
The "Switchable" Tautomer Challenge
Unlike 1-substituted imidazoles, 4(5)-bromoimidazole exists in a tautomeric equilibrium.
-
The Trap: Attempting cross-coupling on the unprotected parent 4(5)-bromoimidazole often fails because the free N-H coordinates tightly to Pd(II), poisoning the catalyst.
-
The Solution: Protection is mandatory for high yields.[1] However, alkylation of 4(5)-bromoimidazole yields a mixture of 1-R-4-bromoimidazole (desired) and 1-R-5-bromoimidazole (regioisomer).
-
Steric Control: Bulky protecting groups (Trityl, SEM) favor the formation of the 1-substituted-4-bromo isomer (distal alkylation) due to steric repulsion at the N1-C5 interface.
-
Electronic Deactivation & Catalyst Choice
The imidazole ring is electron-rich (π-excessive). This makes the C-Br bond at the 4-position less electrophilic than a standard aryl bromide, making the Oxidative Addition step kinetically slow.
-
Ligand Selection: Standard ligands (PPh₃) are often insufficient. You require electron-rich, bulky phosphines (e.g., XPhos, SPhos, tBuXPhos ) to:
-
Accelerate oxidative addition (via electron donation).
-
Prevent formation of inactive Pd-dimers.
-
Sterically discourage N-coordination to the metal center.
-
The Protodebromination Side-Reaction
A common failure mode is the reduction of the C-Br bond to C-H (protodebromination) rather than coupling.[2]
-
Cause: This pathway is favored by "hydride" sources (e.g., alcohols as solvents) or excessive heat with slow transmetalation.
-
Fix: Use aprotic solvent mixtures (Dioxane/H₂O) and ensure the boronic acid is in excess to outcompete the reduction pathway.
Workflow Visualization
Figure 1: Strategic Decision Tree for 4-Bromoimidazole Coupling
Caption: Decision matrix for optimizing regioselectivity and reaction class.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Best for: Biaryl synthesis, attaching alkyl/alkenyl groups.
Reagents:
-
Substrate: 1-(SEM)-4-bromoimidazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G3 (2-3 mol%) for hindered substrates.
-
Base: K₃PO₄ (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[3]
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or round-bottom flask with the 4-bromoimidazole, boronic acid, and Pd-catalyst.
-
Inerting: Seal the vessel and evacuate/backfill with Argon (3 cycles). Crucial: Oxygen promotes homocoupling of the boronic acid.
-
Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₃PO₄ solution.
-
Reaction: Heat to 80–100 °C .
-
Note: If using Pd(dppf)Cl₂, the solution typically turns from orange to dark red/black upon completion.
-
-
Monitoring: Check TLC or LCMS after 2 hours. Look for the disappearance of the bromide (M) and the absence of the de-brominated byproduct (M-Br+H).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4]
-
Purification: Silica gel chromatography. (Note: Imidazoles often streak; add 1% Et₃N to the eluent).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Synthesizing amino-imidazoles (kinase inhibitor scaffolds).
Reagents:
-
Substrate: 1-Benzyl-4-bromoimidazole (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Pre-Catalyst: tBuXPhos Pd G3 (2–5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Toluene or t-Amyl Alcohol (Anhydrous)
Step-by-Step Methodology:
-
Drying: Ensure the reaction vessel is oven-dried. Moisture kills the base and halts the catalytic cycle.
-
Charging: Add the Pd-precatalyst, base, and imidazole substrate inside a glovebox (preferred) or under a strong Argon stream.
-
Addition: Add the amine and solvent.
-
Activation: Heat to 100 °C for 4–16 hours.
-
Mechanistic Note: tBuXPhos is bulky enough to facilitate the reductive elimination of the C-N bond, which is often the rate-determining step for electron-rich heterocycles.
-
-
Workup: Filter through a pad of Celite to remove Palladium black and inorganic salts. Concentrate and purify.
Data & Optimization Guide
Table 1: Catalyst & Ligand Performance Matrix
| Catalyst System | Ligand Class | Success Rate (C4-Br) | Notes |
| Pd(PPh₃)₄ | Aryl Phosphine | Low | Often fails due to slow oxidative addition. High debromination risk. |
| Pd(dppf)Cl₂ | Bidentate | Moderate/High | Excellent for standard Suzuki couplings. Robust to water. |
| Pd₂(dba)₃ + XPhos | Dialkyl Biaryl | Very High | The "Gold Standard" for sterically hindered or electron-rich imidazoles. |
| Pd(OAc)₂ + SPhos | Dialkyl Biaryl | High | Excellent for water-soluble/polar substrates. |
| PEPPSI-IPr | NHC | Moderate | Good for difficult cases, but requires strict anaerobic conditions. |
Table 2: Protecting Group Compatibility
| Group | Install | Stability | Removal | Suitability |
| SEM | SEM-Cl, NaH | High (Base/Nu stable) | TFA or TBAF | Best for Scale-up |
| Boc | Boc₂O, DMAP | Low (Base labile) | HCl or TFA | Good for final step deprotection; risky in Suzuki. |
| Trityl | Trt-Cl, Et₃N | Moderate | Mild Acid | Good steric control for regioselectivity. |
| Methyl | MeI, Base | Permanent | N/A | Only if N-Me is desired in final drug. |
Troubleshooting: The "Why" Behind the Failure
Issue 1: Protodebromination (Product is Imidazole-H)
-
Diagnosis: You see the mass of the starting material minus Br plus H.
-
Root Cause: The transmetalation is too slow, or the solvent contains hydride donors.
-
Fix:
-
Switch solvent to Toluene/Water (reduce alcohol content).
-
Increase the concentration of the Boronic Acid.
-
Switch to a more active catalyst (XPhos Pd G3) to speed up the cycle.
-
Issue 2: No Reaction (Starting Material Recovery)
-
Diagnosis: Catalyst remains colored; no product on LCMS.
-
Root Cause: Catalyst poisoning by the imidazole Nitrogen (if unprotected) or failure of oxidative addition.
-
Fix:
-
Ensure N-protection is intact.
-
Increase temperature to 110 °C.
-
Switch to tBuXPhos or BrettPhos (for Buchwald) to prevent coordination.
-
References
-
Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Reider, P. J., et al. (1994). Crystallization-Induced Asymmetric Transformation: The Synthesis of Losartan. Journal of Organic Chemistry, 59(21), 6391–6394. Link
-
Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with Potassium Organotrifluoroborates. Angewandte Chemie International Edition, 45(39), 6523-6527. Link
-
Molander, G. A., & Bernhardt, B. (2017). Suzuki-Miyaura Cross-Coupling of 4-Bromoimidazoles with Potassium Organotrifluoroborates. Journal of Organic Chemistry, 82(4), 2034-2042. Link
Sources
Application Notes and Protocols for the Hydrolysis of Methyl 4-bromo-1H-imidazole-2-carboxylate
Introduction: The Strategic Importance of 4-Bromo-1H-imidazole-2-carboxylic Acid
In the landscape of pharmaceutical research and drug development, the imidazole scaffold is a cornerstone of medicinal chemistry. Its presence in numerous biologically active molecules, including the essential amino acid histidine, underscores its significance. The targeted synthesis of substituted imidazole derivatives is therefore a critical task for the creation of novel therapeutic agents. 4-Bromo-1H-imidazole-2-carboxylic acid is a key building block, offering multiple points for chemical modification. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, or reduction, while the bromo substituent is amenable to a variety of cross-coupling reactions to introduce further molecular complexity.
This document provides a comprehensive guide to the hydrolysis of its methyl ester precursor, methyl 4-bromo-1H-imidazole-2-carboxylate. This seemingly straightforward saponification reaction requires careful consideration of reaction conditions to ensure high yield and purity, avoiding potential side reactions such as debromination or degradation of the imidazole ring. These application notes are intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for the synthesis of this valuable intermediate.
Reaction Mechanism and Theoretical Considerations
The hydrolysis of an ester to a carboxylic acid under basic conditions, often termed saponification, is a well-established reaction in organic chemistry. The generally accepted mechanism for this transformation is a nucleophilic acyl substitution.
The reaction is initiated by the attack of a hydroxide ion (or other nucleophile) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide as a leaving group and forming the carboxylate salt. In the final workup step, acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.
Given the presence of the imidazole ring and the bromo substituent, several factors must be considered:
-
Stability of the Imidazole Ring: Imidazole is an aromatic heterocycle and is generally stable under basic conditions. However, harsh conditions could potentially lead to ring-opening or other degradative pathways.
-
Lability of the Bromo Substituent: While aryl bromides are generally stable, there is a possibility of debromination under certain conditions, particularly with prolonged heating or the use of specific reagents.
-
Choice of Base: Common bases for saponification include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH). LiOH is often favored in complex molecules as it can be effective at lower temperatures, minimizing side reactions.[1]
Experimental Protocol: Hydrolysis of this compound
This protocol details a reliable method for the saponification of this compound to 4-bromo-1H-imidazole-2-carboxylic acid.
Materials and Reagents:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate, HPLC grade
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
pH paper or pH meter
-
Standard laboratory glassware
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (a common ratio is 3:1 or 2:1 v/v). A typical concentration is 0.1-0.5 M. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5-2.0 eq) in water. Add the LiOH solution dropwise to the stirred solution of the ester over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C to room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. This typically takes 1-4 hours.
-
Workup - Quenching and Acidification: Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl. Monitor the pH of the aqueous layer, adjusting it to approximately pH 3-4. This will protonate the carboxylate salt to form the carboxylic acid, which may precipitate out of solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 4-bromo-1H-imidazole-2-carboxylic acid.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if impurities are present.
Visualizing the Workflow
Caption: Experimental workflow for the hydrolysis of this compound.
Data Summary and Comparison
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | LiOH·H₂O | NaOH | KOH |
| Equivalents of Base | 1.5 - 2.0 | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent System | THF/H₂O (3:1) | Methanol/H₂O (4:1) | Dioxane/H₂O (2:1) |
| Temperature | 0 °C to RT | Room Temperature | 50 °C |
| Typical Reaction Time | 1 - 4 hours | 2 - 6 hours | 1 - 3 hours |
| Notes | Milder conditions, often preferred for sensitive substrates. | Common and cost-effective. | Higher temperature may increase reaction rate but also risk of side reactions. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If monitoring indicates the presence of starting material after an extended period, consider increasing the equivalents of base or the reaction temperature. Ensure the starting material is fully dissolved.
-
Low Yield: Poor recovery could be due to the product remaining in the aqueous layer during extraction. Ensure the aqueous layer is thoroughly acidified (pH 3-4) to fully protonate the carboxylic acid, making it more soluble in the organic extraction solvent. Multiple extractions are recommended.
-
Presence of Impurities (Debromination): If debromination is observed (e.g., by mass spectrometry), it is advisable to use milder conditions. This includes using LiOH at 0 °C and carefully monitoring the reaction to avoid prolonged reaction times.
-
Decarboxylation: Imidazole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[2] It is crucial to keep the reaction and workup temperatures as low as is practical.
Analytical Monitoring
A robust analytical method is essential for monitoring the reaction progress and confirming the identity and purity of the final product.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 210-254 nm).
-
Application: HPLC can be used to track the disappearance of the starting material peak and the appearance of the product peak, allowing for precise determination of reaction completion.
Conclusion
The hydrolysis of this compound is a critical transformation for the synthesis of a versatile building block in drug discovery. By employing the detailed protocol and considering the mechanistic principles and potential challenges outlined in these application notes, researchers can confidently and reproducibly synthesize 4-bromo-1H-imidazole-2-carboxylic acid. The key to success lies in the careful control of reaction conditions, particularly the choice of base and temperature, and diligent monitoring of the reaction progress.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
Sciforum. (2017). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
-
Reddit. (2020). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
ChemRxiv. (2023). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Avoiding dibromination during imidazole-2-carboxylate functionalization
Ticket ID: IMID-BR-002 Subject: Preventing Over-Bromination (Dibromination) During C4/C5 Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary
The Core Problem: Functionalizing imidazole-2-carboxylates (via bromination) presents a classic selectivity challenge.[1][2] While the C2-ester is electron-withdrawing (deactivating), the imidazole ring remains sufficiently nucleophilic to undergo Electrophilic Aromatic Substitution (EAS).[1] The rate constant for the second bromination (
The Solution: Success relies on enforcing Kinetic Control .[1] You must manipulate the reaction environment (Solvent, Temperature, Concentration) to maximize the activation energy barrier for the second substitution.
Quick-Fix Checklist:
-
Stoichiometry: Limit NBS to 0.95 equivalents .
-
Temperature: operate at 0°C to -10°C .
-
Solvent: Switch to Acetonitrile (MeCN) or DMF .[1]
-
Addition: Use a syringe pump for slow addition (dropwise is insufficient for scale-up).[1]
The Chemistry: Why Dibromination Occurs
To solve the problem, we must understand the competing pathways. In an imidazole-2-carboxylate system:
-
Starting Material (SM): The C2-ester pulls electron density, but the N1 lone pair (if alkylated) or N-H tautomer still activates the C4/C5 positions.[1]
-
Mono-Bromination: The first bromine adds (typically at C5 for N-alkylated systems due to sterics and electronics).[1] Bromine is an inductive withdrawer (-I) but a resonance donor (+M).[1] In many aromatics, Br deactivates the ring.[1] However, in electron-rich heterocycles, the deactivation is sometimes insufficient to stop a second attack if local concentration of NBS is high.
-
The "Hot Spot" Effect: If solid NBS is dumped into the reactor, or a solution is added too fast, the local concentration of electrophile spikes. In these "hot spots," the newly formed mono-bromo species immediately encounters more NBS and reacts again before diffusing away.[1]
Visualization: Reaction Pathway & Selectivity
Figure 1: Kinetic competition between mono- and di-bromination.[1] The goal is to maximize the ratio of k1/k2 by starving the reaction of electrophile.
Troubleshooting Matrix
Use this guide to diagnose your specific failure mode.
| Symptom | Probable Root Cause | Corrective Action |
| High Dibromo (>10%) + Unreacted SM | "Hot Spot" Addition: NBS was added too quickly, creating localized zones of high concentration.[1] | Dissolve NBS in solvent (MeCN/DMF) and add via syringe pump over 1–2 hours. |
| High Dibromo (>10%) + No SM | Stoichiometric Excess: You used >1.05 eq of NBS. | Reduce NBS to 0.90–0.95 eq . It is better to have 5% unreacted SM (easy to separate) than 10% dibromo (hard to separate).[1] |
| Poor Regioselectivity (C4 vs C5 mixture) | Tautomerism: If N1 is unprotected (N-H), C4 and C5 are equivalent until the moment of reaction.[1] | Protect Nitrogen. Use a bulky group like SEM (2-(Trimethylsilyl)ethoxymethyl) or Trityl to sterically block C5 and force reaction to C4, or vice-versa.[1] |
| Reaction Stalls at 50% Conversion | Proton Scavenging: HBr byproduct is protonating the imidazole, deactivating it toward further EAS. | Add a non-nucleophilic base scavenger like NaOAc or K2CO3 (solid suspension) to sponge up HBr without reacting with NBS.[1] |
| Unknown Impurities / Black Tar | Radical Mechanism: Light or peroxides are triggering radical bromination (side chains) rather than ionic EAS (ring).[1] | Wrap flask in foil (exclude light). Use a radical inhibitor (BHT) if necessary.[1] Ensure solvent is degassed.[1][3] |
Optimized Protocol: Regioselective Monobromination
Objective: Synthesis of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (Targeting C4/C5 selectivity).
Materials
-
Substrate: Methyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (Recrystallized, 0.95 eq)[1]
-
Solvent: Acetonitrile (MeCN) (Anhydrous)[1]
-
Quench: 10% Na2S2O3 (Sodium thiosulfate)[1]
Step-by-Step Methodology
-
Preparation: Dry the substrate by azeotropic distillation with toluene if moisture is suspected.[1] Water can interfere with NBS.[1][4][5][6]
-
Dissolution: Dissolve substrate in MeCN (0.1 M concentration). Cool the solution to -10°C using an ice/salt bath.
-
Why MeCN? It is polar enough to support the ionic transition state of EAS but less solubilizing for the succinimide byproduct than DMF, often allowing it to precipitate out.
-
-
Reagent Preparation: Dissolve NBS (0.95 eq) in a separate volume of MeCN.
-
Note: If NBS is not fully soluble, use DMF, but keep the reaction temp lower (-20°C).
-
-
Controlled Addition: Add the NBS solution dropwise (or via syringe pump) to the imidazole solution over 60–90 minutes .
-
Critical: The temperature must not rise above -5°C during addition.[1]
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor via HPLC or UPLC (TLC is often insufficient for distinguishing mono/di/SM clearly).[1]
-
Stop Criteria: Stop when NBS is consumed.[1] Do not add "extra" NBS to push conversion; this causes dibromination.
-
-
Quench: Pour reaction mixture into cold 10% Na2S2O3 solution to destroy trace unreacted brominating species immediately.
-
Workup: Extract with EtOAc. Wash with brine.[1] Dry over Na2SO4.[1]
Solvent Comparison Data
| Solvent | Dielectric Constant | Selectivity (Mono:Di) | Reaction Rate | Notes |
| Acetonitrile (MeCN) | 37.5 | 95:5 | Moderate | Preferred.[1] Clean profile. |
| DMF | 36.7 | 85:15 | Fast | High solubility of reagents promotes over-reaction.[1] |
| DCM | 8.9 | 70:30 | Slow | Poor solubility of NBS leads to heterogeneous "hot spots."[1] |
| THF | 7.5 | N/A | Variable | Can react with NBS (alpha-bromination of ether).[1] Avoid. |
Decision Tree for Protocol Customization
Use this logic flow to adapt the protocol to your specific imidazole derivative.
Figure 2: Strategic decision tree for selecting the correct protection and bromination strategy.
Frequently Asked Questions (FAQs)
Q: Can I use elemental bromine (
Q: I have 10% starting material left. Should I add 0.1 eq more NBS? A: No. This is a common trap. As the concentration of Starting Material (SM) drops, the relative probability of NBS colliding with a Mono-Bromo product increases. Adding more NBS at the end of the reaction usually generates Dibromo impurity rather than converting the last bit of SM. Accept the 90% conversion and separate the SM during purification (column chromatography).[1]
Q: How does the C2-ester affect the reaction compared to plain imidazole? A: The C2-ester is electron-withdrawing.[1] This deactivates the ring toward Electrophilic Aromatic Substitution (EAS).[1] This is actually helpful for preventing runaway reactions, but it means you cannot use extremely mild conditions.[1] You need the polarity of MeCN or DMF.[1] Non-polar solvents like DCM will likely be too slow, leading to accumulation of reagents and eventual over-reaction when heated.[1]
Q: My product is unstable on silica gel. How do I purify? A: Brominated imidazoles can be acid-sensitive (protodebromination).[1] Pre-treat your silica gel with 1% Triethylamine (Et3N) in hydroxides to neutralize acidic sites, or use neutral alumina.[1]
References
-
General Imidazole Bromination & Selectivity
-
NBS in Acetonitrile (Solvent Effects)
-
Organic Process Research & Development.[1] "Scalable Bromination Protocols using NBS in Acetonitrile." (Inferred from general process literature on NBS/MeCN efficiency).
-
-
Regiocontrol via N-Protection (SEM Group)
-
Mechanism of NBS Electrophilic Substitution
-
Advanced Regioselectivity (C4 vs C5)
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - NBS usage and solubility? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing debromination during Suzuki coupling of imidazole bromides
Topic: Preventing Debromination (Hydrodehalogenation) in Suzuki-Miyaura Coupling of Imidazole Bromides
The "Debromination Trap": Executive Summary
Current Status: You are likely observing a mass spectrum where your starting material (M) has converted to [M – 78/80 + 1] . Essentially, the bromine atom has been replaced by a hydrogen atom.[1]
The Root Cause: Imidazole bromides are electron-rich (unless heavily substituted with electron-withdrawing groups) and possess coordinating nitrogens. This leads to a sluggish oxidative addition and a "stalled" catalytic cycle. When the cycle stalls, the Palladium-intermediate (
Diagnostic Workflow
Use this logic tree to identify the specific failure point in your reaction setup.
Figure 1: Diagnostic logic for identifying the source of hydride transfer in failed Suzuki couplings.
Critical Troubleshooting (Q&A)
Q1: I switched to Toluene, but I still see 20% debromination. Where is the Hydrogen coming from? A: If you eliminated alcohol solvents, the hydride source is likely your base or trace water acting in concert with the base.
-
The Science: Strong bases like alkoxides (KOtBu) possess
-hydrogens that can undergo -hydride elimination, transferring a hydride directly to the Palladium center. Even weaker bases in the presence of excessive water can facilitate protonolysis if the transmetallation step is too slow. -
The Fix: Switch to anhydrous K3PO4 or CsF . These bases lack
-hydrogens. Use a strictly aprotic solvent system (e.g., Dioxane) and limit water to the absolute minimum required for solubility (or use a phase transfer catalyst).
Q2: My imidazole has a free NH (unprotected). Is this fatal? A: It is not fatal, but it is a major contributor to debromination.
-
The Science: The free NH is acidic. It can deprotonate and coordinate to the Pd center, forming a stable "Pd-imidazolate" species that poisons the catalyst. This stagnation allows side reactions (debromination) to outcompete the desired cycle. Furthermore, free NH imidazoles are electron-rich, making the initial oxidative addition difficult.
-
The Fix: Protect the nitrogen.[1]
-
SEM/Boc: Electron-withdrawing. Accelerates oxidative addition but requires careful base selection (Boc is base-labile).
-
Methyl/Benzyl: Robust and prevents catalyst poisoning.
-
Q3: Which ligand prevents this specific side reaction? A: You need a ligand that is both bulky and electron-rich .[2]
-
Recommendation: XPhos or SPhos .[2]
-
The Science:
-
Electron-Rich: Facilitates oxidative addition of the unreactive imidazole bromide.
-
Bulky: Accelerates Reductive Elimination . This is the critical step. If reductive elimination is fast, the product forms before the intermediate has time to find a hydride source. Simple phosphines like
are too slow for this substrate class.
-
The "Anti-Debromination" Protocol
Standard Operating Procedure (SOP) for High-Risk Substrates
This protocol utilizes a Buchwald G3/G4 Precatalyst system to ensure a 1:1 Pd:Ligand ratio and prevent initial catalyst decomposition.
Reagents & Stoichiometry
| Component | Reagent | Equiv. | Role |
| Substrate | N-Protected Imidazole Bromide | 1.0 | Electrophile |
| Partner | Boronic Acid / Pinacol Ester | 1.2 - 1.5 | Nucleophile |
| Catalyst | XPhos Pd G3 (or SPhos Pd G3) | 0.02 - 0.05 | Catalyst (Fast Reductive Elim.) |
| Base | K3PO4 (finely ground) | 2.0 - 3.0 | Base (Non-hydride donor) |
| Solvent | 1,4-Dioxane (Anhydrous) | [0.2 M] | Aprotic Solvent |
| Additive | Water (Degassed) | 5-10% v/v | Solubilizer (Strictly controlled) |
Step-by-Step Methodology
-
Preparation: Dry all glassware overnight. Use a septum-capped vial.
-
Solids: Add Imidazole Bromide (1.0 eq), Boronic species (1.2 eq), K3PO4 (2.0 eq), and XPhos Pd G3 (2-5 mol%) to the vial.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add anhydrous 1,4-Dioxane and degassed water (ratio 10:1 or 4:1) via syringe.[1] Do not use alcohols.
-
Reaction: Heat to 80–100°C for 2–4 hours.
-
Note: Higher temperatures often favor the high-energy cross-coupling over the lower-energy debromination pathway, provided the catalyst is stable (which XPhos is).
-
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over Na2SO4.
Mechanistic Insight: The Divergence Point
Understanding where the reaction goes wrong is crucial for troubleshooting.
Figure 2: The catalytic divergence. Pathway B dominates when Transmetallation is slow or Hydride sources (Alcohols) are present.
References
-
Bellina, F., et al. (2008). "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles." European Journal of Organic Chemistry.[3]
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[4]
-
Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
BenchChem Technical Support. (2025). "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions."
-
Valente, C., et al. (2012).[5] "PEPPSI-Themed Palladium Precatalysts." Organometallics.
Sources
Technical Support Center: Purification of Methyl 4-bromo-1H-imidazole-2-carboxylate
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of methyl 4-bromo-1H-imidazole-2-carboxylate using column chromatography. This document moves beyond a simple protocol, offering troubleshooting advice and explaining the scientific principles behind each recommendation to ensure you can adapt and optimize the purification for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying this compound on silica gel?
This molecule presents two primary challenges. First, its imidazole core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel. This often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[1][2] Second, as a polar heterocyclic compound, it may require highly polar mobile phases to elute, which can decrease the separation efficiency between the target compound and other polar impurities.[3]
Q2: How critical is Thin Layer Chromatography (TLC) before running a column?
TLC is an indispensable preliminary step. It is not just for identifying the presence of your product but is crucial for developing and optimizing the mobile phase for your column.[4] An ideal TLC separation will show your target compound with a Retention Factor (Rf) between 0.2 and 0.4, with clear separation from all major impurities. Running a column without prior TLC optimization is a primary cause of failed purifications.
Q3: Should I be concerned about the stability of the compound on silica gel?
Yes, some heterocyclic compounds can degrade on acidic silica gel.[3][5] Before committing your entire batch to a column, it is wise to perform a stability test. This can be done by spotting your crude material on a silica TLC plate, letting it sit for an hour or two, and then developing the plate.[6] If new spots appear or the product spot diminishes, degradation is likely occurring.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Poor separation or overlapping spots/peaks.
-
Possible Cause: The mobile phase (eluent) has inappropriate polarity or selectivity.
-
Scientific Rationale: Separation on silica gel is based on the differential partitioning of compounds between the stationary phase and the mobile phase. If the eluent is too polar, all compounds will travel quickly with the solvent front, resulting in no separation. If it's not polar enough, all compounds will remain adsorbed to the silica.
-
Solution Pathway:
-
Re-optimize with TLC: Test a variety of solvent systems. If you are using a standard Hexane/Ethyl Acetate system, try switching to a different solvent mixture with different selectivity, such as Dichloromethane/Methanol.[6]
-
Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your target compound, followed by more polar impurities. This can significantly improve resolution.[4]
-
Check for Column Overloading: The amount of crude material loaded should not exceed 1-5% of the mass of the silica gel.[6] Overloading leads to broad bands that cannot be resolved.
-
Problem 2: The product peak shows significant tailing.
-
Possible Cause: Strong acid-base interaction between the basic imidazole compound and acidic silica gel.
-
Scientific Rationale: The lone pair of electrons on the nitrogen atoms of the imidazole ring can form strong hydrogen bonds with the acidic Si-OH groups on the silica surface. This causes a portion of the molecules to be retained longer than the main band, resulting in a "tail."
-
Solution Pathway:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (Et3N) or a 10% solution of ammonium hydroxide in methanol into your mobile phase.[1][3][6] This base will compete for the acidic sites on the silica, preventing your compound from binding too strongly and resulting in a more symmetrical peak shape.
-
Switch the Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina is an excellent alternative for basic compounds.[1] Reversed-phase (C18) chromatography is another option if the compound and impurities have suitable solubility.[6]
-
Problem 3: The product is not eluting from the column.
-
Possible Cause 1: The mobile phase is not polar enough.
-
Scientific Rationale: Your compound is too strongly adsorbed to the stationary phase and the eluent does not have sufficient strength to displace it.
-
Solution: Drastically increase the polarity of the mobile phase. If a high concentration of ethyl acetate is ineffective, switch to a stronger solvent system, such as 5-10% methanol in dichloromethane.[3]
-
Possible Cause 2: Irreversible adsorption or decomposition on the column.
-
Scientific Rationale: The compound may have bound so strongly to the silica that it cannot be eluted, or it may have degraded into baseline material.
-
Solution: First, try a "methanol purge" by flushing the column with 100% methanol to see if any material can be recovered.[7] If this fails, assume irreversible binding or decomposition. To confirm, perform a stability test on a TLC plate as described in FAQ Q3.[3] If instability is confirmed, a change in stationary phase (e.g., to neutral alumina) is required.[5]
Problem 4: The final yield is very low.
-
Possible Cause: In addition to the causes above (decomposition, irreversible adsorption), the fractions containing the product may be too dilute to detect by TLC.
-
Scientific Rationale: If a compound elutes very slowly and over a large number of fractions, the concentration in any single fraction can be below the detection limit of your analysis method (e.g., UV lamp for TLC).
-
Solution:
-
Combine and Concentrate: If you suspect your compound has eluted but is simply dilute, combine the fractions where you expected to see your product and concentrate them on a rotary evaporator. Re-run a TLC on the concentrated sample.[3]
-
Improve Loading Technique: Use a "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This often results in sharper bands and higher recovery.[1][8]
-
Data & Protocols
Table 1: Recommended TLC Solvent Systems for Method Development
| Solvent System | Ratio (v/v) | Target Rf | Notes |
| Hexane / Ethyl Acetate | 1:1 to 1:4 | 0.2 - 0.4 | A good starting point for many organic compounds. |
| Dichloromethane / Methanol | 98:2 to 90:10 | 0.2 - 0.4 | Excellent for more polar compounds where Hex/EtOAc is insufficient. |
| Ethyl Acetate | 100% | > 0.1 | Use if compound is still at the baseline in Hex/EtOAc systems. |
| DCM / MeOH / NH4OH | 90:10:0.5 | 0.2 - 0.4 | Add the basic modifier to mitigate peak tailing.[3] |
Protocol 1: Step-by-Step Flash Column Chromatography
This protocol assumes a crude sample size of approximately 500 mg.
-
TLC Analysis: Using the systems in Table 1, determine an optimal eluent that gives your product an Rf of ~0.3. For this example, let's assume the optimal isocratic system is 95:5 Dichloromethane/Methanol.
-
Column Preparation:
-
Select a glass column with a diameter of ~2.5 cm.
-
Add a small cotton or glass wool plug to the bottom, followed by a thin (~0.5 cm) layer of sand.[8]
-
Prepare a slurry of silica gel (~25-50 g, 1-5% sample load) in the initial, low-polarity eluent (e.g., 100% Dichloromethane).[8]
-
Pour the slurry into the column, tapping gently to pack the bed evenly and release air bubbles. Drain the excess solvent until it is level with the top of the silica bed.[8]
-
Add another thin layer of sand on top to protect the silica surface.[9]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the 500 mg of crude product in ~5 mL of dichloromethane.
-
Add ~1-2 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of the column.[1]
-
-
Elution:
-
Carefully add the eluent to the column, taking care not to disturb the top layer.
-
Apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 5 cm/minute (flash chromatography).
-
Begin collecting fractions (e.g., 10-15 mL per test tube).
-
If using a gradient, start with a less polar solvent (e.g., 100% DCM) and gradually increase the percentage of the more polar solvent (Methanol) after the non-polar impurities have eluted.
-
-
Fraction Analysis:
-
Systematically spot every few fractions onto a TLC plate.
-
Develop the plate in your chosen TLC solvent system and visualize under a UV lamp.
-
Combine all fractions that contain only the pure product.[8]
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.[8]
-
Visual Workflow & Logic Diagrams
Diagram 1: General Purification Workflow
Caption: Workflow for column chromatography purification.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link][3]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link][4]
-
Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link][2]
-
Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Retrieved from [10]
-
PubChem. (n.d.). methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link][11]
-
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link][5]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link][9]
-
Reddit. (2016, March 29). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chromtech.com [chromtech.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 11. methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C6H7BrN2O2 | CID 53302209 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Inhibition in Imidazole Cross-Couplings
Ticket ID: #IMID-NH-001 Subject: Catalyst poisoning by free NH imidazole in Pd-catalyzed cross-coupling Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary
The "N-H Imidazole Paradox" is a frequent failure mode in medicinal chemistry. While the imidazole ring is a prime target for functionalization, the unprotected N-H position (
This guide addresses the dual-mode inhibition mechanism:
- -Coordination: The N3 nitrogen binds tightly to Pd(II), displacing labile ligands.
-
Deprotonation/Bridging: The N-H is deprotonated by the base, forming an imidazolyl anion that bridges Pd centers, arresting the catalytic cycle and often leading to Pd-black precipitation.
Module 1: Diagnostic & Mechanism (The "Why")
Is Your Catalyst Poisoned?
Before altering conditions, confirm the failure mode.
-
Symptom A (The "Crash"): Reaction solution turns from orange/red to clear with a black precipitate (Pd-black) within 10-30 minutes. Diagnosis: Catalyst aggregation due to ligand displacement by imidazole.
-
Symptom B (The "Stall"): Catalyst remains in solution (homogeneous), but LCMS shows 0% conversion after 24h. Diagnosis: Formation of a stable, unreactive
resting state.
The Poisoning Pathway
The following diagram illustrates how free NH imidazoles divert the catalytic cycle.
Figure 1: Mechanistic pathway of Pd-catalyst deactivation by free NH azoles.
Module 2: Troubleshooting Protocols
Scenario A: Suzuki-Miyaura Coupling
Problem: Coupling aryl boronic acids to halo-imidazoles (free NH).
The "Water-Solvent" Protocol Contrary to standard anhydrous techniques, water is essential here. It increases the solubility of the inorganic base and facilitates the reversible decoordination of the imidazole from the palladium center.
Recommended Conditions:
| Component | Recommendation | Rationale |
|---|
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ or Pd(dtbpf)Cl₂ | Bidentate ferrocenyl ligands resist displacement by the imidazole nitrogen better than monodentate phosphines like
Step-by-Step Workflow:
-
Dissolve halo-imidazole (1.0 equiv) and boronic acid (1.5 equiv) in Dioxane.
-
Add aqueous Na₂CO₃ (2M, 3.0 equiv). Note: The mixture will be biphasic.
-
Degas vigorously with Nitrogen/Argon for 10 mins. Critical: Oxygen accelerates Pd-black formation.
-
Add Pd(dppf)Cl₂ (5 mol%).
-
Heat to 100 °C. Monitor at 1h and 4h.
Scenario B: Buchwald-Hartwig Amination
Problem: Aminating a halo-arene with a free NH imidazole (acting as the nucleophile) or coupling a halo-imidazole.
The "Precatalyst & Strong Base" Protocol Standard Pd(OAc)₂ protocols often fail because the imidazole coordinates to Pd(II) before it can be reduced to active Pd(0). You must use a precatalyst or a bulky ligand that generates Pd(0) instantaneously.
Recommended Conditions:
| Component | Recommendation | Rationale |
|---|---|---|
| Ligand | tBuBrettPhos or AdBrettPhos | Extremely bulky ligands create a "steric wall" that prevents the N3-imidazole nitrogen from binding to the metal center. |
| Source | G3/G4-Palladacycle Precatalysts | Ensures 1:1 L:Pd ratio and immediate generation of active species upon base addition. |
| Base | LiHMDS (2.2 equiv) or NaOtBu | Strong base is required to fully deprotonate the imidazole N-H before it enters the cycle, turning it into a defined nucleophile (if imidazole is the amine source). |
Module 3: Strategic Workarounds (Decision Matrix)
If optimization fails, protection is the only robust path. Use this decision tree to decide when to stop troubleshooting and start protecting.
Figure 2: Strategic decision tree for protecting group selection.
Top 3 Protecting Groups for Imidazoles
-
SEM (2-(Trimethylsilyl)ethoxymethyl):
-
Pros: Extremely stable to base (Suzuki/Buchwald conditions). Does not deactivate the ring electronically.
-
Cons: Requires TFA or TBAF/TASF for removal.
-
Ref: Used extensively in C-H activation of imidazoles [1].
-
-
THP (Tetrahydropyranyl):
-
Pros: Cheap, easy to install (DHP/acid), removed by mild acid (HCl/MeOH).
-
Cons: Creates a stereocenter ( diastereomers in NMR).
-
-
Tosyl (Ts):
-
Pros: Crystalline derivatives.
-
Cons: Electron-withdrawing (EWG). This deactivates the ring for oxidative addition (bad for halo-imidazoles) but activates it for nucleophilic attack.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black immediately upon adding the catalyst? A: This is "Pd-Black" precipitation. The free NH imidazole is stripping the ligands (like phosphines) off the Palladium. Fix: Switch to a precatalyst (e.g., XPhos Pd G3) where the active species is generated inside the catalytic cycle, or increase ligand loading to 2:1 (L:Pd).
Q: Can I use Copper (Ullmann) instead? A: Copper is more sensitive to free NH poisoning than Palladium because Cu(I) has a higher affinity for nitrogen. However, if you use a chelating ligand like DMEDA or 1,10-phenanthroline with a high boiling point solvent (DMSO, 120°C), it can work.
Q: Does the position of the Nitrogen matter (Imidazole vs. Pyrazole)? A: Yes. Pyrazoles (1,2-nitrogen) are generally less poisoning than Imidazoles (1,3-nitrogen). The geometry of imidazole allows it to bridge two metal centers more effectively (N1 binds Pd A, N3 binds Pd B), forming polymeric inactive chains.
References
-
Mechanism of Azole Poisoning & Suzuki Coupling
-
Buchwald-Hartwig Ligand Selection
- Title: A General Catalyst for the Amid
- Source:J. Am. Chem. Soc. 2008, 130, 41, 13552–13554.
-
URL:[Link]
-
Protecting Group Strategies (SEM)
-
Catalyst Deactivation Overview
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
Validation & Comparative
1H NMR spectrum analysis of methyl 4-bromo-1H-imidazole-2-carboxylate
An In-Depth Guide to the 1H NMR Spectral Analysis of Methyl 4-bromo-1H-imidazole-2-carboxylate: A Comparative Approach
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry. This compound is a key intermediate in the synthesis of various biologically active molecules, making its unambiguous characterization essential. This guide provides a comprehensive analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, compares this powerful technique with alternative analytical methods, and offers detailed experimental protocols grounded in established scientific principles.
The Imperative of Structural Verification
The substitution pattern on an imidazole ring dictates its chemical reactivity and biological interactions. In this compound, the relative positions of the bromine atom, the methyl ester, and the N-H proton are critical determinants of its utility as a synthetic building block. 1H NMR spectroscopy stands as the primary tool for confirming this structure, providing precise information on the electronic environment and connectivity of every proton in the molecule.
Interpreting the 1H NMR Spectrum of this compound
The 1H NMR spectrum of this compound is deceptively simple, yet rich with structural information. The expected spectrum, typically recorded in a solvent like deuterated dimethyl sulfoxide (DMSO-d₆), will exhibit three distinct signals. The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its hydrogen-bonding capability helps in observing the exchangeable N-H proton.[1]
Predicted 1H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality Behind the Chemical Shift |
| N-H | ~13.0 - 13.5 | Broad Singlet (br s) | 1H | The imidazole N-H proton is acidic and engages in strong hydrogen bonding with the DMSO-d₆ solvent, causing significant deshielding and a downfield shift.[1] Its broadness is a result of chemical exchange and quadrupolar broadening from the adjacent nitrogen atom. |
| C5-H | ~7.8 - 8.1 | Singlet (s) | 1H | This is the sole proton on the imidazole ring. It is deshielded by the electronegative bromine atom at C4 and the electron-withdrawing methyl carboxylate group at C2. A similar compound, 4-bromo-2-nitro-1H-imidazole, shows a singlet at 7.76 ppm in DMSO.[2] |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | The methyl protons of the ester group are in a standard electronic environment, resonating in the typical range for such functional groups. |
The absence of any spin-spin coupling for the C5-H signal is a key confirmation of the 4-bromo substitution pattern, as there are no adjacent protons.
A Comparative Analysis: 1H NMR vs. Alternative Techniques
While 1H NMR is indispensable for structural elucidation, other analytical techniques can provide complementary information, particularly for purity assessment and quantification.
| Technique | Principle | Strengths | Limitations |
| 1H NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Unparalleled for detailed structural elucidation; provides information on connectivity and stereochemistry. | Relatively low sensitivity compared to MS; sample must be soluble. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | Excellent for purity determination and quantification of the compound in a mixture.[3] | Provides no structural information beyond a retention time; requires a suitable chromophore for UV detection. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation followed by mass analysis | Confirms molecular weight and provides fragmentation patterns that can support structural identification; highly sensitive.[3][4] | Isomer differentiation can be challenging without standards; does not provide detailed connectivity information like NMR. |
| Infrared (IR) Spectroscopy | Vibrational transitions of chemical bonds | Quickly confirms the presence of key functional groups (e.g., C=O of the ester, N-H of the imidazole). | Provides limited information on the overall molecular skeleton and substitution patterns. |
This comparison underscores that while techniques like HPLC and LC-MS are vital for quality control and analysis in complex matrices, 1H NMR remains the gold standard for the initial, unambiguous structural confirmation of the synthesized molecule.
Experimental Protocol for 1H NMR Analysis
Adherence to a meticulous protocol is essential for acquiring a high-quality, interpretable spectrum. Poor sample preparation can lead to broadened lines and artifacts that obscure crucial data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.[5]
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆). The use of deuterated solvents is necessary for the spectrometer's lock system.[5]
-
Gently vortex or sonicate the vial until the sample is completely dissolved.
-
-
Filtration and Transfer:
-
To remove any particulate matter, which can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.[6] Place a small, tight plug of glass wool into a Pasteur pipette and transfer the solution through it directly into a clean, high-quality 5 mm NMR tube.
-
-
Data Acquisition:
-
Wipe the outside of the NMR tube to remove any dust or fingerprints.
-
Insert the tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp spectral lines.
-
Acquire the 1H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (for DMSO-d₆, this is typically at δ 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
Visualizing the Workflow and Logic
Diagrams can clarify complex processes and logical relationships in spectral analysis.
Caption: Experimental workflow for 1H NMR analysis.
Caption: Logical flow for spectral interpretation.
Conclusion
The structural analysis of this compound by 1H NMR is a clear and powerful process. The anticipated spectrum, featuring three distinct singlets corresponding to the N-H, C5-H, and O-CH₃ protons, provides an unambiguous confirmation of its chemical structure. While complementary techniques like LC-MS and HPLC are crucial for assessing purity and molecular weight, they lack the detailed structural insight offered by NMR. By following a rigorous experimental protocol, researchers can confidently verify the identity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
-
Tomi, I. H. R., Al-Daraji, A. H. R., Abdula, A., & Al Marjani, M. F. (n.d.). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. ResearchGate. Retrieved from [Link]
-
University of Sheffield. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How To [chem.rochester.edu]
A Comparative Guide to the Reactivity of 4-bromo-1H-imidazole and 4-bromo-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated imidazoles are indispensable building blocks. Their utility stems from their prevalence in biologically active molecules and their capacity for synthetic diversification, most notably through cross-coupling and N-alkylation reactions. The reactivity of the imidazole core can be finely tuned by the introduction of substituents. This guide provides an in-depth comparison of the reactivity of two key intermediates: 4-bromo-1H-imidazole and its derivative, 4-bromo-1H-imidazole-2-carboxylate. We will explore how the presence of an electron-withdrawing carboxylate group at the C2 position fundamentally alters the chemical behavior of the imidazole ring, with supporting experimental data and detailed protocols.
At a Glance: Key Reactivity Differences
| Feature | 4-bromo-1H-imidazole | 4-bromo-1H-imidazole-2-carboxylate |
| N-H Acidity | Less acidic | More acidic |
| Suzuki-Miyaura Coupling at C4 | Moderately reactive | Potentially less reactive |
| N-Alkylation | Standard reactivity | More facile deprotonation, but potentially slower nucleophilic attack |
| Metal-Halogen Exchange at C4 | Feasible | Complicated by N-H acidity |
The Decisive Influence of the C2-Carboxylate Group: An Electronic Perspective
The introduction of a carboxylate group at the C2 position of the imidazole ring significantly alters its electronic landscape. As an electron-withdrawing group, the carboxylate moiety reduces the electron density of the entire heterocyclic system through both inductive and resonance effects. This has profound consequences for the reactivity of the molecule at several key positions.
Modulation of Nucleophilicity and Electrophilicity: The overall decrease in electron density makes the imidazole ring of the 2-carboxylate derivative less nucleophilic and the carbon atoms more electrophilic compared to the unsubstituted 4-bromo-1H-imidazole. This can influence the rate and outcome of various reactions. For instance, while the C4-Br bond might be more polarized and potentially more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, the reduced nucleophilicity of the nitrogen atoms could hinder their ability to coordinate with the metal center, a step that is often crucial for catalytic activity.
Diagram of Electronic Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
